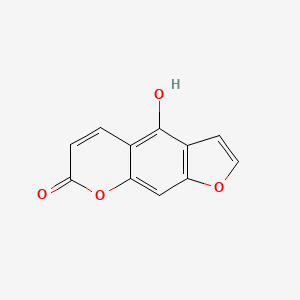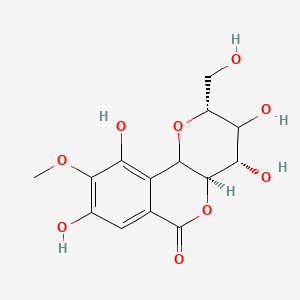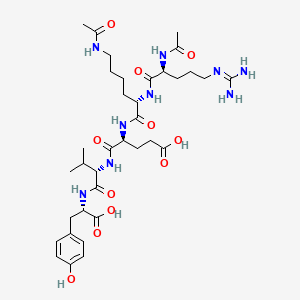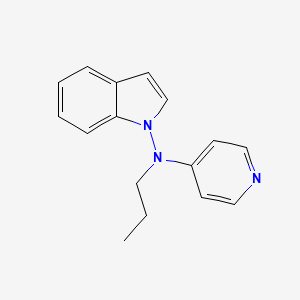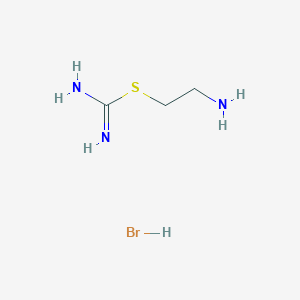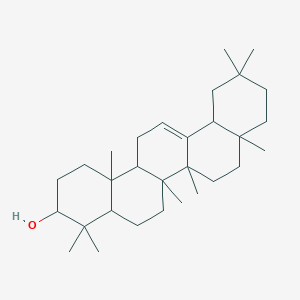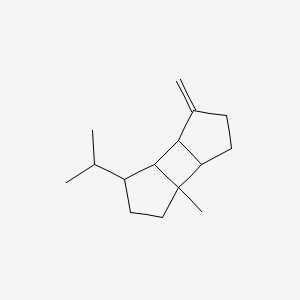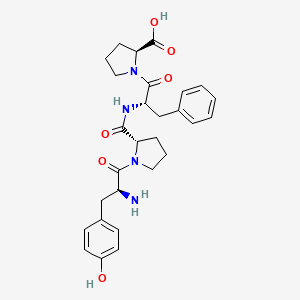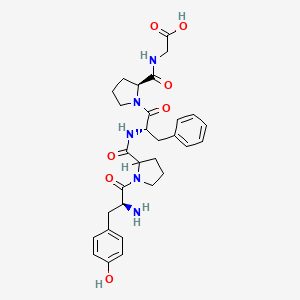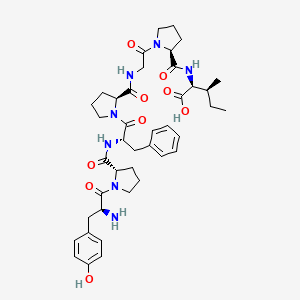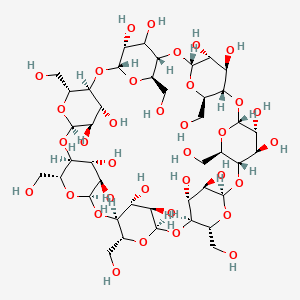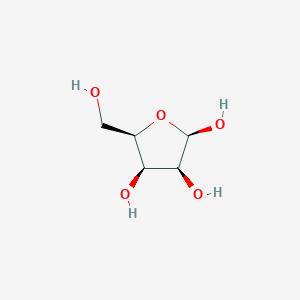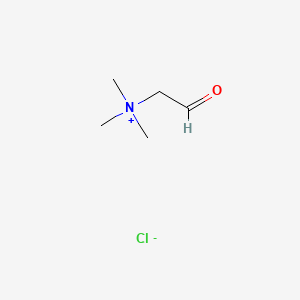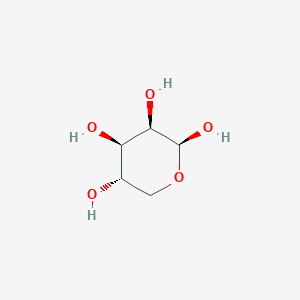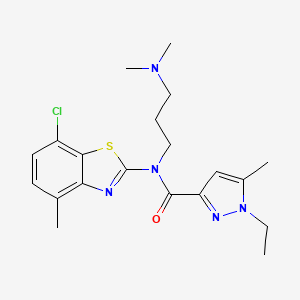
Bexin-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bexin-1 is an inhibitor of Munc13-4 membrane binding which targets the Munc13-4 C2 domain-membrane interface, and inhibits ionomycin-stimulated ANF-EGFP secretion.
Wissenschaftliche Forschungsanwendungen
Connexins and Cancer Therapeutics
Bexin-1, a compound targeting connexins (Cxs) and gap junctions, offers promising therapeutic applications in cancer treatment. Connexins, integral to gap junctional intercellular communications (GJICs), are implicated in cancer development, growth, and metastasis. Strategies leveraging the properties of connexins and gap junctions, such as utilizing the bystander effect in gene therapy, enhancing chemosensitization, and modulating apoptotic processes, show potential in eliminating cancer cells. This approach involves restoring connexin expression at both transcriptional and post-transcriptional levels and exploring novel strategies to regulate Cxs expression. However, the intricate regulation and multifaceted roles of connexins in cancer necessitate further research for their effective manipulation in therapeutic applications (Kandouz & Batist, 2010).
Pannexins in Biological Functions
Bexin-1 might also target pannexins, a class of proteins forming hexameric, non-selective ion channels, distinct from connexins as they do not form endogenous gap junctions. Pannexins, primarily studied as ATP-release channels, are involved in a variety of functions including potentiating ligand-gated receptor signaling, both ionotropic and metabotropic. The diverse roles of pannexins, particularly Panx1, in various biological functions such as ATP release, responses to extracellular ATP, intracellular calcium, pH, or ROS/nitric oxide suggest that Bexin-1 could modulate these pathways, offering therapeutic potential across multiple systems (Isakson & Thompson, 2014).
Bioelectrochemical Systems
Although not directly related to Bexin-1, research trends in bioelectrochemical systems (BES) might intersect with the applications of Bexin-1, particularly if its actions involve redox reactions or electrical properties of cells. BES has garnered attention for its capability in wastewater treatment and simultaneous electricity or fuel/chemical production. The research outputs, especially from China, indicate a growing interest and significant advancements in BES technology, with microbial fuel cells being the most studied reactor. Bexin-1's role, if any, in enhancing or interfacing with BES technology, particularly in the context of energy production or waste treatment, could be an intriguing area for future research (Wang et al., 2015).
Therapeutic Targets in Agriculture
In the broader scope of bioelectrochemical applications, Bexin-1’s potential interaction with agricultural systems through bioelectrochemical technologies is noteworthy. These systems are recognized for their efficiency in waste minimization, wastewater treatment, and recovery of valuable chemicals or energy forms. The incorporation of Bexin-1 in such systems, especially if it influences or is influenced by redox reactions or microbial interactions, could revolutionize agricultural productivity and sustainability. This intersection could pave the way for novel technologies that address the growing global demands for food, energy, and water (Li, Chen & Anandhi, 2018).
Eigenschaften
CAS-Nummer |
1172933-44-6 |
|---|---|
Produktname |
Bexin-1 |
Molekularformel |
C20H26ClN5OS |
Molekulargewicht |
420 g/mol |
IUPAC-Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1-ethyl-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H26ClN5OS/c1-6-26-14(3)12-16(23-26)19(27)25(11-7-10-24(4)5)20-22-17-13(2)8-9-15(21)18(17)28-20/h8-9,12H,6-7,10-11H2,1-5H3 |
InChI-Schlüssel |
INTGHFLZCSZDBY-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C |
Kanonische SMILES |
CCN1C(=CC(=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Bexin1; Bexin 1; Bexin-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



